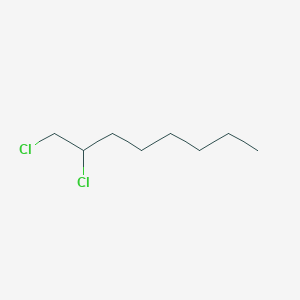

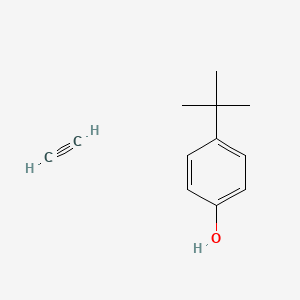

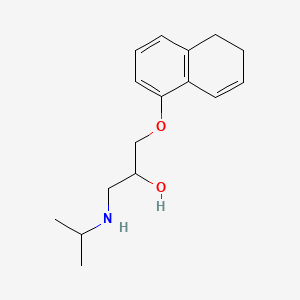

![molecular formula C9H9N3 B1617905 2,3-Dimethylpyrido[2,3-b]pyrazine CAS No. 7154-32-7](/img/structure/B1617905.png)

2,3-Dimethylpyrido[2,3-b]pyrazine

Overview

Description

“2,3-Dimethylpyrido[2,3-b]pyrazine” is a heterocyclic organic compound . It has a molecular formula of C9H9N3 and an average mass of 159.188 Da .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations were also executed to obtain spectroscopic and electronic properties .Molecular Structure Analysis

The molecular structure of “2,3-Dimethylpyrido[2,3-b]pyrazine” was analyzed using various techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-b]pyrazine derivatives were studied using various techniques . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses of molecules were accomplished .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dimethylpyrido[2,3-b]pyrazine” were analyzed . Information like chemical properties, melting point, boiling point, density, molecular formula, molecular weight, and physical properties were obtained .Scientific Research Applications

Electrochemical DNA Sensing

Compounds based on pyrido[2,3-b]pyrazine have been utilized for the first time in electrochemical sensing of DNA . This application is significant in the field of biochemistry and molecular biology, where accurate and sensitive detection of DNA is crucial.

Nonlinear Optical Properties

These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds non-linearly to the electric field E of the light.

Antioxidant Activity

In vitro antioxidant activity has been observed in these compounds . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiurease Activity

These compounds have also demonstrated antiurease activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The enzyme plays an important role in the nitrogen cycle.

Kinase Inhibition

2,3-Disubstituted pyrido[3,4-b]pyrazine-containing compounds have been used as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of certain kinases can be beneficial in treating diseases such as cancer.

Treatment of Myocardial Infarction

The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been explored for treating myocardial infarction . Myocardial infarction, commonly known as a heart attack, occurs when blood flow decreases or stops to a part of the heart, causing damage to the heart muscle.

Dipeptidyl Peptidase IV Inhibitors

These compounds have also been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . Dipeptidyl peptidase-4 is an enzyme that is involved in glucose metabolism. It plays an important role in the body’s insulin secretion in response to glucose.

Treatment of Pancreatic Cancer

2,3-Disubstituted pyrido[3,4-b]pyrazine-containing compounds have been used in the treatment of pancreatic cancer . Pancreatic cancer is one of the most lethal cancers with limited therapeutic options.

Safety and Hazards

Future Directions

The pyrido[2,3-b]pyrazin based heterocyclic compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . These compounds are utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . This suggests potential future directions in these areas.

Mechanism of Action

Target of Action

2,3-Dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound that has been shown to exhibit a wide range of biological applications .

Mode of Action

For instance, inhibition of PI3K isozymes can disrupt signal transduction pathways, affecting cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 2,3-Dimethylpyrido[2,3-b]pyrazine are likely related to its targets. Inhibition of PI3K isozymes can affect multiple signaling pathways, including those involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Result of Action

The molecular and cellular effects of 2,3-Dimethylpyrido[2,3-b]pyrazine’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound inhibits PI3K isozymes, it could lead to reduced cell growth and proliferation . The compound has also been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .

properties

IUPAC Name |

2,3-dimethylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-7(2)12-9-8(11-6)4-3-5-10-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSBLMVKFMRPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291145 | |

| Record name | 2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylpyrido[2,3-b]pyrazine | |

CAS RN |

7154-32-7 | |

| Record name | 2,3-Dimethylpyrido[2,3-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73507 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

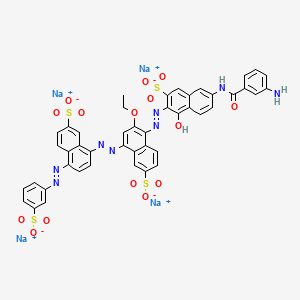

![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)

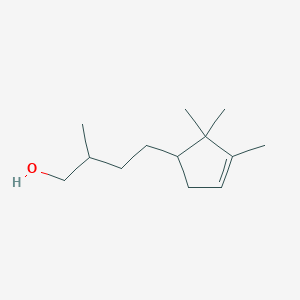

![n-[(1e)-4-{Bis[4-(diethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]-4-ethoxyanilinium chloride](/img/structure/B1617835.png)

![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)